

Comparative Cytotoxicity Analysis: Myricetin vs. Cisplatin on HeLa Cancer Cells

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Compound of Interest

Compound Name: *Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate*

Cat. No.: B183890

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This guide provides a comparative analysis of the cytotoxic effects of the natural flavonoid Myricetin against the conventional chemotherapeutic drug Cisplatin on the human cervical cancer cell line, HeLa. The data presented is based on in-vitro studies utilizing the MTT assay to determine cell viability and inhibitory concentrations.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values of Myricetin and Cisplatin on HeLa cells.

Compound	Cancer Cell Line	IC50 Value (µg/mL)
Myricetin	HeLa	22.70
Cisplatin	HeLa	28.96

Data sourced from a 2025 study on the anticancer activity of Myricetin.[\[1\]](#)

Experimental Protocols

The cytotoxicity of Myricetin and Cisplatin was determined using the Microculture Tetrazolium Technique (MTT) assay.^{[2][3][4]} This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.^{[2][3]}

Materials:

- HeLa cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Myricetin and Cisplatin stock solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator
- Microplate reader

Procedure:

- Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of Myricetin or Cisplatin. A control group with untreated cells was also maintained.
- Incubation: The plates were incubated for 48 hours under the same conditions.
- MTT Assay: After the incubation period, 20 μ L of MTT solution was added to each well, and the plates were incubated for another 4 hours. During this time, metabolically active cells

reduce the yellow MTT to purple formazan crystals.[\[2\]](#)

- Solubilization: The medium was then removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined from the dose-response curves.

Visualizations

Experimental Workflow: Cytotoxicity Assessment



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Caption: Figure 1. Experimental Workflow for MTT-based Cytotoxicity Assay

Signaling Pathway: Cisplatin-Induced Apoptosis

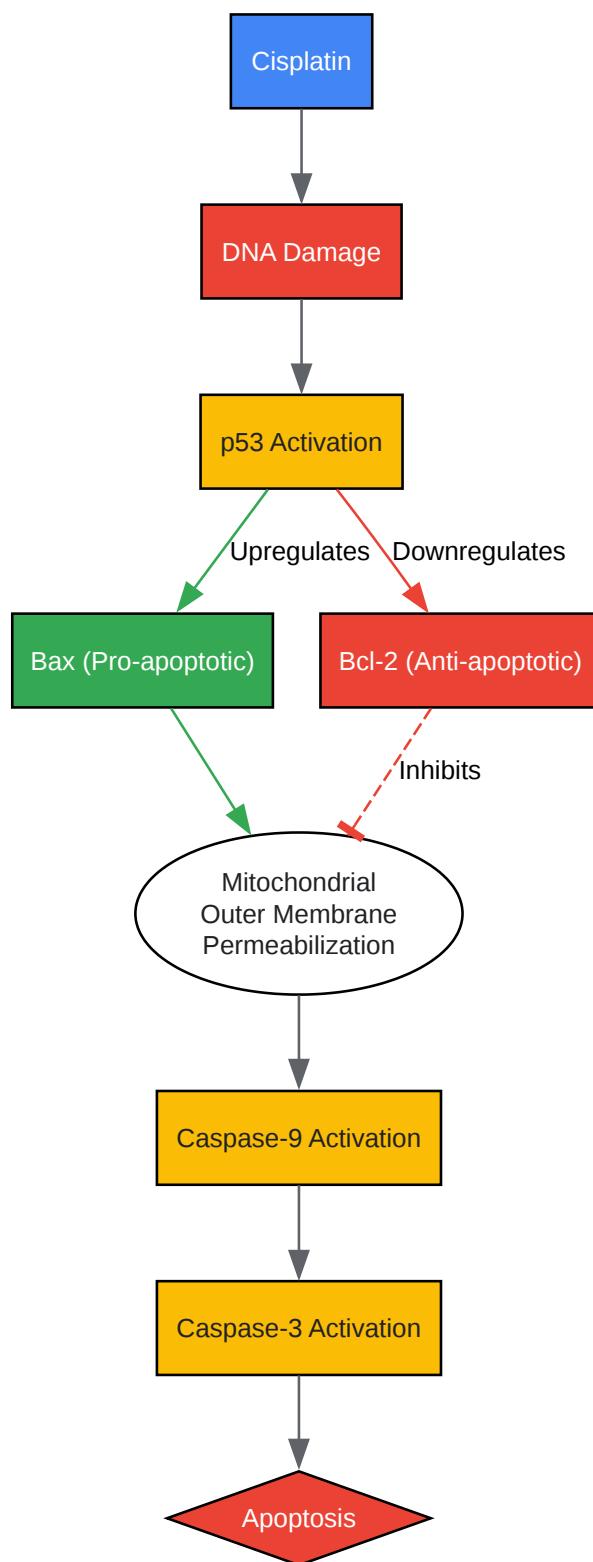


Figure 2. Simplified Signaling Pathway of Cisplatin-Induced Apoptosis

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Caption: Figure 2. Simplified Signaling Pathway of Cisplatin-Induced Apoptosis

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